
2,4-Dichloro-6-methylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-methylpyrimidine-5-carboxamide is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of chlorine atoms at the 2 and 4 positions, a methyl group at the 6 position, and a carboxamide group at the 5 position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carboxamide typically involves multiple steps starting from simpler pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-6-methylpyrimidine with an appropriate carboxylic acid derivative under conditions that facilitate the formation of the carboxamide group. This reaction often requires the use of coupling agents such as carbodiimides or activating reagents like thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The use of green chemistry principles, such as minimizing waste and using safer solvents, is often considered in industrial production.
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-methylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as alkyl lithium compounds or Grignard reagents.
Major Products Formed:
Oxidation: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction can produce amines or other reduced forms.
Substitution: Substitution reactions can lead to the formation of various substituted pyrimidines.
科学的研究の応用
2,4-Dichloro-6-methylpyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2,4-Dichloro-6-methylpyrimidine-5-carboxamide exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
2,4-Dichloro-6-methylpyrimidine-5-carboxamide is similar to other pyrimidine derivatives, such as 2,4-dichloro-6-methylpyrimidine and 2,4-dichloro-6-methylpyrimidin-5-ol These compounds share the same core structure but differ in their functional groups, leading to different chemical properties and applications
List of Similar Compounds
2,4-Dichloro-6-methylpyrimidine
2,4-Dichloro-6-methylpyrimidin-5-ol
2,4-Dichloro-6-methylpyrimidin-5-thiol
2,4-Dichloro-6-methylpyrimidin-5-carboxylic acid
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C6H5Cl2N3O |
|---|---|
分子量 |
206.03 g/mol |
IUPAC名 |
2,4-dichloro-6-methylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O/c1-2-3(5(9)12)4(7)11-6(8)10-2/h1H3,(H2,9,12) |
InChIキー |
LKOAFUJTAVGISL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


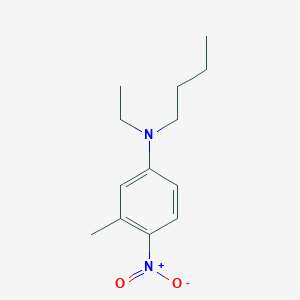
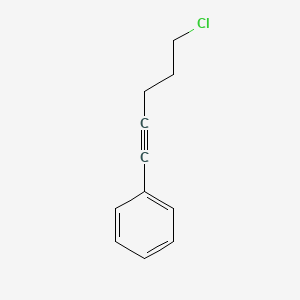
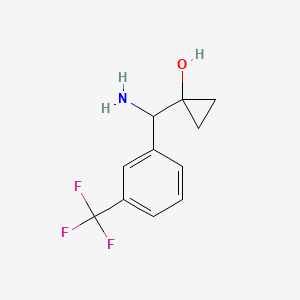
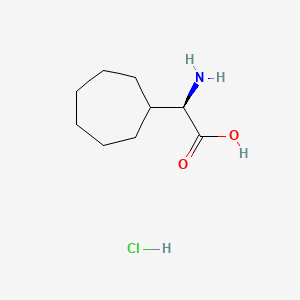


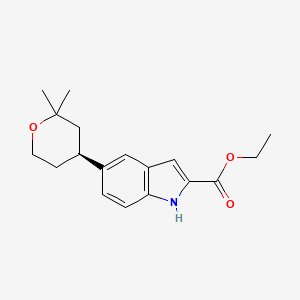
![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)
![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)
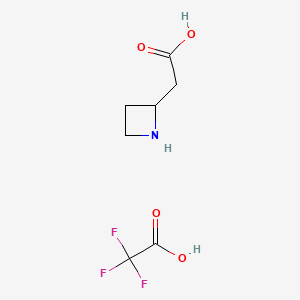
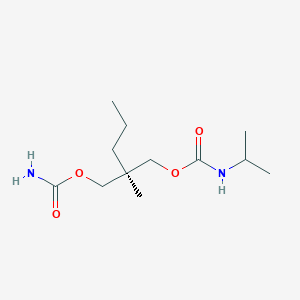

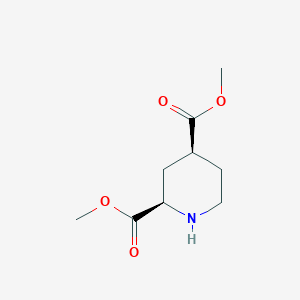
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane-5-ethanol](/img/structure/B15360660.png)
